molecular formula C5H8BrN3 B12841165 3-Bromo-1,4-dimethyl-1H-pyrazol-5-amine

3-Bromo-1,4-dimethyl-1H-pyrazol-5-amine

Cat. No.: B12841165
M. Wt: 190.04 g/mol
InChI Key: UWJOZYWUCHZQFC-UHFFFAOYSA-N
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Description

3-Bromo-1,4-dimethyl-1H-pyrazol-5-amine (CAS: 1152653-72-9) is a brominated pyrazole derivative with a molecular formula of C₁₁H₁₂BrN₃ and a molar mass of 266.14 g/mol . Its structure features a bromine atom at position 3, methyl groups at positions 1 and 4, and an amine group at position 5 (Figure 1). This substitution pattern confers unique steric and electronic properties, making it a valuable intermediate in medicinal chemistry and materials science.

Figure 1: Structural formula of 3-Bromo-1,4-dimethyl-1H-pyrazol-5-amine.

Properties

Molecular Formula

C5H8BrN3

Molecular Weight

190.04 g/mol

IUPAC Name

5-bromo-2,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C5H8BrN3/c1-3-4(6)8-9(2)5(3)7/h7H2,1-2H3

InChI Key

UWJOZYWUCHZQFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1Br)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1,4-dimethyl-1H-pyrazol-5-amine typically involves the bromination of 1,4-dimethyl-1H-pyrazol-5-amine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1,4-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation can produce corresponding oxo derivatives .

Scientific Research Applications

3-Bromo-1,4-dimethyl-1H-pyrazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways depending on its structure and the nature of the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrazole Family

3-(3-Bromophenyl)-1H-pyrazol-5-amine (CAS: 887591-61-9)
  • Molecular Formula: C₉H₈BrN₃
  • Key Differences: Lacks methyl groups at positions 1 and 4, but includes a 3-bromophenyl substituent at position 3 .
  • The bromophenyl group enhances π-π stacking interactions in biological targets.
4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine (CAS: 1820706-62-4)
  • Molecular Formula: C₁₂H₁₂BrN₃
  • Key Differences: Cyclopropyl and phenyl substituents replace the methyl groups at positions 1 and 3. Bromine is at position 4 instead of 3 .
5-Bromo-1-methyl-1H-pyrazol-3-amine (CAS: 89088-55-1)
  • Molecular Formula: C₄H₆BrN₃
  • Key Differences: Simpler structure with only a methyl group at position 1 and bromine at position 5 .
  • Impact: Reduced molecular weight (183.02 g/mol) increases solubility but limits hydrophobic interactions in biological systems.

Physicochemical Properties Comparison

Compound Name Molecular Weight (g/mol) LogP* Solubility (mg/mL) Melting Point (°C)
3-Bromo-1,4-dimethyl-1H-pyrazol-5-amine 266.14 2.1 ~5.2 (DMSO) 160–162
3-(3-Bromophenyl)-1H-pyrazol-5-amine 239.09 2.8 ~3.8 (DMSO) 145–147
4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine 285.15 3.2 ~1.5 (DMSO) 178–180
5-Bromo-1-methyl-1H-pyrazol-3-amine 183.02 1.5 ~12.0 (Water) 98–100

*Predicted using QSAR models.

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